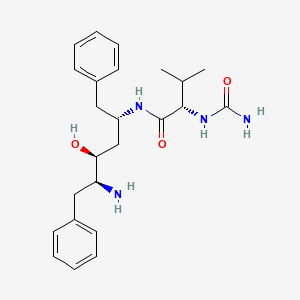

(2S,3S,5S)-2-Amino-3-hydroxy-1,6-diphenylhexane-5-N-carbamoyl-L-valine Amide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

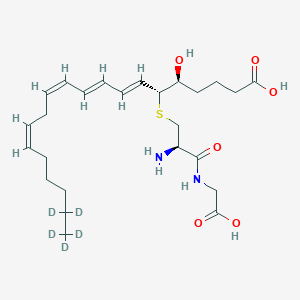

“(2S,3S,5S)-2-Amino-3-hydroxy-1,6-diphenylhexane-5-N-carbamoyl-L-valine Amide” is an N-carbamoyl amino acid derivative used in peptide synthesis . It has a molecular weight of 426.55 and a molecular formula of C24H34N4O3 .

Molecular Structure Analysis

The compound has four defined atom stereocenters . The (2S,3S,5S) notation indicates the configuration of these chiral centers. The numbers 2, 3, and 5 refer to the carbon positions in the molecule, and the letters S (from the Latin sinister, meaning left) indicate the orientation of the chiral atom .Physical And Chemical Properties Analysis

The compound has a molecular weight of 426.55 and a molecular formula of C24H34N4O3 . It has a complexity of 545 and a topological polar surface area of 131Ų . It has 31 heavy atoms, 4 hydrogen bond acceptors, and 5 hydrogen bond donors .Scientific Research Applications

Synthesis and Methodology

- Enaminone Reduction for Ritonavir Synthesis : The compound was used in the reduction of an enaminone to produce a diamino alcohol core of Ritonavir, demonstrating its relevance in the synthesis of diamino hydroxyethylene isosteres (Haight et al., 1999).

- Dipeptide Mimic Synthesis : It's involved in the synthesis of enantiopure hydroxypyrrolizidinone amino acids, serving as rigid dipeptide mimics and potentially useful in exploring peptide conformation-activity relationships (Rao et al., 2007).

Chemical Intermediates and Reactions

- Intermediate in Lopinavir Synthesis : This compound serves as a key intermediate in synthesizing Lopinavir, an important antiretroviral medication (Li Feng, 2007).

- Use in Asymmetric Aldol Reaction : Valine dipeptide organocatalysts containing this compound showed effectiveness in the asymmetric aldol reaction in brine (Huang et al., 2011).

Biochemical Studies and Applications

- Protein Oxidation Marker : Gamma-irradiation studies on amino acids identified this compound as a potential marker for studying radical-induced protein oxidation, highlighting its significance in biochemical research (Morin et al., 1998).

Organic and Medicinal Chemistry

- Application in Inhibitors Synthesis : It plays a role in the synthesis of inhibitors of human immunodeficiency virus type 1 protease, showcasing its importance in medicinal chemistry (Lehr et al., 1996).

properties

IUPAC Name |

(2S)-N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(carbamoylamino)-3-methylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N4O3/c1-16(2)22(28-24(26)31)23(30)27-19(13-17-9-5-3-6-10-17)15-21(29)20(25)14-18-11-7-4-8-12-18/h3-12,16,19-22,29H,13-15,25H2,1-2H3,(H,27,30)(H3,26,28,31)/t19-,20-,21-,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNVZVQZHGDMFF-CMOCDZPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N)O)NC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)N)O)NC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652433 |

Source

|

| Record name | N-[(2S,4S,5S)-5-Amino-4-hydroxy-1,6-diphenylhexan-2-yl]-N~2~-carbamoyl-L-valinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S,5S)-2-Amino-3-hydroxy-1,6-diphenylhexane-5-N-carbamoyl-L-valine Amide | |

CAS RN |

1356922-07-0 |

Source

|

| Record name | N-[(2S,4S,5S)-5-Amino-4-hydroxy-1,6-diphenylhexan-2-yl]-N~2~-carbamoyl-L-valinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal](/img/structure/B564350.png)

![4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butane-1-ol](/img/structure/B564351.png)

![[1,3]Oxazolo[3,2-a][1,3]diazepine](/img/structure/B564354.png)